1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone is a chemical compound with a molecular formula of C₁₄H₁₂BrN₂OS It is characterized by a bromophenyl group attached to an ethanone moiety, which is further linked to a methylated pyrimidinylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with 6-methylpyrimidin-4-thiol in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic addition followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanoic acid
Reduction: 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanol or 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-((6-methylpyrimidin-4-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2-(pyrimidin-4-yl)ethanone: Similar structure but without the methyl group on the pyrimidinylthio moiety.
1-(4-Bromophenyl)-2-(thiophen-2-yl)ethanone: Similar structure but with a thiophene ring instead of the pyrimidinylthio group.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-9-6-13(16-8-15-9)18-7-12(17)10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECQZBOLMLCELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523676 |
Source
|
Record name | 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-23-1 |
Source
|
Record name | 1-(4-Bromophenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30523676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.